molecular formula C42H67NO16 B1668359 Carbomycin CAS No. 4564-87-8

Carbomycin

Cat. No. B1668359
CAS RN: 4564-87-8
M. Wt: 842 g/mol
InChI Key: FQVHOULQCKDUCY-OGHXVOSASA-N
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Description

Carbomycin, also known as magnamycin, is a colorless, optically active crystalline macrolide antibiotic with the molecular formula C42H67NO16 . It is derived from the bacterium Streptomyces halstedii and is active in inhibiting the growth of Gram-positive bacteria and certain Mycoplasma strains .


Molecular Structure Analysis

The structure of carbomycin was first proposed by Robert Woodward in 1957 and was subsequently corrected in 1965 . The IUPAC name and systematic IUPAC name of Carbomycin are provided in the references .


Chemical Reactions Analysis

Macrolide antibiotics like Carbomycin inhibit protein synthesis by targeting the bacterial ribosome. They bind at the nascent peptide exit tunnel and partially occlude it . More recent evidence demonstrates that macrolides selectively inhibit the translation of a subset of cellular proteins, and that their action crucially depends on the nascent protein sequence and on the antibiotic structure .


Physical And Chemical Properties Analysis

Carbomycin is a crystalline, monobasic substance containing carbon, hydrogen, and nitrogen with a molecular weight of about 860 . The free base is only slightly water-soluble, but dissolves readily in organic solvents . Acid salts such as the hydrochloride, phosphate, or sulfate are prepared readily and are water-soluble .

Scientific Research Applications

Antibiotic Production

Carbomycin is an antibiotic produced by Streptomyces graminofaciens . A study showed that a mutant strain of this bacterium, isolated from the soil of the Northern Border Region in Saudi Arabia, showed an increase in Carbomycin yield . This suggests potential for large-scale production of Carbomycin in a bioreactor .

Mutation Research

Carbomycin production has been improved through mutation research. In one study, a weak strain of Streptomyces graminofaciens that had high lipid content was subjected to Ultra-Violet irradiation mutagenesis . The resultant mutant strain showed increased antimicrobial activities .

Genetic Regulation of Biosynthesis

Two regulatory genes, acyB2 and cbmR , have been identified as being involved in Carbomycin biosynthesis . Inactivation of these genes resulted in mutants that were unable to produce Carbomycin . Overexpression of acyB2 greatly improved the yield of Carbomycin, while overexpression of cbmR blocked Carbomycin production .

Protein Synthesis Inhibition

Carbomycin inhibits protein synthesis by preventing the nascent peptide chain from passing through the exit tunnel and out of the ribosome . The saccharide branch attached to C5 of the lactone rings extends toward the peptidyl transferase center, and the isovaleryl extension of the Carbomycin A disaccharide overlaps the A-site .

Biotransformation Research

The ist gene, regulated by acyB2 and cbmR , is involved in the biotransformation of spiramycin into bitespiramycin . This suggests potential applications of Carbomycin in the production of other antibiotics.

Antibiotic Resistance

Carbomycin is a 16-membered macrolide antibiotic, and two transporter genes (carA/cbm25 and cbm26 ) and an rRNA methyltransferase gene (carB/cbm7 ) have been identified as resistance determinants . This knowledge can be used to understand and combat antibiotic resistance.

Safety And Hazards

The risk or severity of methemoglobinemia can be increased when Carbomycin is combined with Cinchocaine . The serum concentration of Cisapride can be increased when it is combined with Carbomycin . Carbomycin may increase the neuromuscular blocking activities of Cisatracurium .

Future Directions

Addressing the ongoing antibiotic crisis requires the discovery of compounds with novel mechanisms of action that are capable of treating drug-resistant infections . The principles of the interplay between macrolides and nascent peptides that modulate the functions of the ribosome may apply to translational control exerted by other small molecules that interact with the ribosome . This could lead to rational, innovative strategies for designing more efficient treatments .

properties

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(1S,3R,7R,8S,9S,10R,12R,14E,16S)-7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H67NO16/c1-21(2)16-32(47)57-40-25(6)53-34(20-42(40,8)50)58-37-24(5)54-41(36(49)35(37)43(9)10)59-38-27(14-15-44)17-22(3)28(46)12-13-29-30(56-29)18-23(4)52-33(48)19-31(39(38)51-11)55-26(7)45/h12-13,15,21-25,27,29-31,34-41,49-50H,14,16-20H2,1-11H3/b13-12+/t22-,23-,24-,25+,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVHOULQCKDUCY-OGHXVOSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1=O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O[C@@H](C[C@H]2[C@@H](O2)/C=C/C1=O)C)OC(=O)C)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H67NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

842.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbomycin

CAS RN

4564-87-8
Record name Carbomycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4564-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbomycin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004564878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11383
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CARBOMYCIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIK0XUF3AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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